2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pyrimidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of a nitroso or hydroxylamine derivative.
Scientific Research Applications
N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of new materials for electronic devices .
Properties
CAS No. |
757196-85-3 |
---|---|
Molecular Formula |
C23H14F3N5O4S |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[[3-nitro-4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C23H14F3N5O4S/c24-23(25,26)20-12-16(15-5-2-1-3-6-15)28-22(29-20)36-19-9-8-14(11-17(19)31(33)34)13-27-30-21(32)18-7-4-10-35-18/h1-13H,(H,30,32) |
InChI Key |
HZQSORFYENVCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC=CO4)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.